4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-Benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a dimethylaminophenyl group, and a hydroxy-substituted pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions
Preparation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Dimethylaminophenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethylaminophenyl group is introduced to the benzofuran ring.
Formation of Hydroxy-Substituted Pyrrolone Ring: The final step involves the formation of the pyrrolone ring through condensation reactions, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(1-Benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
4-(1-Benzofuran-2-carbonyl)-5-[4-(methylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and function.
Uniqueness
4-(1-Benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H24N2O5/c1-25(2)17-10-8-15(9-11-17)21-20(23(28)24(29)26(21)12-13-30-3)22(27)19-14-16-6-4-5-7-18(16)31-19/h4-11,14,21,28H,12-13H2,1-3H3 |
InChI Key |
RLYVWNOPEPJNQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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